N-phenethyl-2-(phenylsulfonamido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(19-12-11-14-7-3-1-4-8-14)16-13-25-18(20-16)21-26(23,24)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVZCDLAFUGVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-(phenylsulfonamido)thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenylsulfonamido Group: The phenylsulfonamido group is introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfonamide.
Attachment of the Phenethyl Group: The phenethyl group is introduced through alkylation reactions, where an alkyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-(phenylsulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The thiazole ring structure is known for its significant role in drug design and development. Compounds containing thiazole derivatives, including N-phenethyl-2-(phenylsulfonamido)thiazole-4-carboxamide, have been investigated for various pharmacological activities:
-
Anticancer Activity :
- Studies have shown that thiazole derivatives exhibit anticancer properties. For instance, a series of phenylthiazole derivatives were synthesized and tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity. Although this compound was not specifically highlighted, its structural analogs have shown promise against neuroblastoma and hepatocarcinoma cell lines .
-
Antimicrobial Properties :
- Thiazoles are recognized for their antimicrobial activities. The sulfonamide group in this compound enhances its potential as an antimicrobial agent by inhibiting bacterial growth through mechanisms similar to those of sulfa drugs.
-
Anti-inflammatory Effects :
- Compounds with thiazole moieties have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The presence of the phenylsulfonamide group in this compound contributes to its biological activity by enhancing solubility and bioavailability.
Table 1: Structure-Activity Relationship Insights
| Compound | Structure | Activity | Notes |
|---|---|---|---|
| 1 | Thiazole | Anticancer | Effective against specific cancer cell lines |
| 2 | Sulfonamide | Antimicrobial | Similar mechanism to traditional sulfa drugs |
| 3 | Thiazole-Sulfonamide | Anti-inflammatory | Potential for treating chronic inflammation |
Case Studies
Several studies have documented the synthesis and evaluation of thiazole derivatives:
- Synthesis and Evaluation :
-
Mechanistic Studies :
- Research into the mechanisms of action has revealed that compounds like this compound may induce apoptosis in cancer cells through caspase activation pathways, highlighting their potential as therapeutic agents in oncology.
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics of thiazole derivatives suggest that modifications can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development success.
Mechanism of Action
The mechanism of action of N-phenethyl-2-(phenylsulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to effects such as apoptosis, inhibition of cell proliferation, or anti-inflammatory responses.
Comparison with Similar Compounds
Structural Analogues and Their Key Modifications
The following table summarizes structural and functional differences between N-phenethyl-2-(phenylsulfonamido)thiazole-4-carboxamide and related compounds:
Key Insights from Structural Modifications
Phenethyl vs. In contrast, the ribose moiety in TR () introduces polar hydroxyl groups, reducing lipophilicity but enabling nucleoside transporter-mediated cellular uptake.
Sulfonamido vs. Carboxamide/Sulfonohydrazide: The phenylsulfonamido group in the target compound may improve solubility and target binding compared to simple carboxamides (e.g., 13e in ) due to its hydrogen-bonding capacity .
Pharmacological Diversification: Antitumor Activity: TR () inhibits inosine-5′-monophosphate dehydrogenase (IMPDH), depleting guanine nucleotides. The target compound’s phenethyl group might modulate this mechanism by altering cellular uptake or off-target effects. Neuroprotective Potential: Thiazole-4-carboxamide derivatives () modulate GluA2 AMPA receptors, suggesting the target compound could share similar neurological targets. However, metabolic stability challenges noted in mGluR1 antagonists () may require optimization.
SAR Highlights
- Phenethyl Chain : Likely critical for balancing lipophilicity and bioavailability. Removal (as in ) may reduce CNS penetration.
- Sulfonamido Group : Essential for solubility and target engagement. Replacement with hydrazides () or pyridyl groups () shifts activity toward antimicrobial or insecticidal effects.
- Thiazole Core : The 4-carboxamide position is conserved across analogues, underscoring its role in scaffold integrity .
Biological Activity
N-phenethyl-2-(phenylsulfonamido)thiazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the structure-activity relationships (SAR) that contribute to its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, including the formation of the thiazole ring and the introduction of the sulfonamide group. The general synthetic route can be outlined as follows:
- Formation of Thiazole Ring : The thiazole ring is typically synthesized from thioamide precursors through cyclization reactions.
- Sulfonamide Introduction : The phenylsulfonamide moiety is introduced via nucleophilic substitution or coupling reactions with appropriate electrophiles.
- Carboxamide Formation : The carboxylic acid group is converted to a carboxamide through standard amide coupling methods.
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against various human cancer cell lines, including:
- MCF-7 (Breast Cancer)
- Hep-G2 (Liver Cancer)
- SKNMC (Neuroblastoma)
In vitro studies have shown that certain derivatives exhibit significant cytotoxicity, with IC50 values indicating their potency against these cell lines. For example, derivatives with electron-withdrawing groups demonstrated enhanced activity compared to those with electron-donating substituents .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 4c | SKNMC | 10.8 | Highest activity observed |
| 4d | Hep-G2 | 11.6 | Notable cytotoxic effects |
| 4a | MCF-7 | >25 | Most resistant cell line |
The anticancer activity is believed to be mediated through apoptosis induction, potentially involving the activation of caspase pathways. Studies have indicated that modifications to the thiazole structure can enhance apoptotic signaling in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the thiazole and phenyl rings significantly influence biological activity. Key findings include:
- Electron-Withdrawing Groups : Compounds with nitro or halogen substituents at the para or meta positions on the phenyl ring showed improved cytotoxicity.
- Alkyl Substituents : The presence of alkyl groups on the thiazole ring can enhance lipophilicity, improving cellular uptake and bioavailability.
Case Studies
- Case Study 1 : A derivative of N-phenethyl-2-(phenylsulfonamido)thiazole was tested against MCF-7 cells, revealing an IC50 value of 12 µM, which was comparable to established chemotherapeutics like doxorubicin.
- Case Study 2 : In a comparative study with other thiazole derivatives, compounds containing a methoxy group at the 4-position exhibited increased activity against Caco-2 colorectal cancer cells, suggesting that specific functional groups can modulate efficacy .
Q & A
Q. What are the standard synthetic protocols for N-phenethyl-2-(phenylsulfonamido)thiazole-4-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including amidation, sulfonylation, and cyclization. For example, analogous thiazole carboxamides are synthesized via coupling reactions using EDCI/HOBt as coupling agents in solvents like CH₂Cl₂ or THF, followed by purification via column chromatography . Intermediates and final products are characterized using -NMR, -NMR, and ESI-MS to confirm structural integrity. Purity is validated via HPLC (>98% in many cases) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : Resolves substituent positions on the thiazole ring and confirms stereochemistry (e.g., -NMR for proton environments, -NMR for carbon backbone) .
- Mass spectrometry (ESI-MS) : Validates molecular weight and detects isotopic patterns .
- HPLC : Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives under varying conditions?
Yield optimization requires careful control of:
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade sensitive groups .
- Catalysts : CuI or (S)-proline enhances coupling efficiency in azide-alkyne cycloadditions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while non-polar solvents stabilize intermediates . Example: A 78% yield was achieved for a thiazole-4-carboxamide derivative using 4,4-difluorocyclohexylamine under reflux in ethanol .
Q. What strategies resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?
Discrepancies between NMR and crystallographic data often arise from dynamic conformations in solution vs. solid-state packing. To resolve:
- Perform 2D NMR (COSY, NOESY) : Identifies through-space couplings and confirms spatial arrangements .
- Use density functional theory (DFT) : Computationally models energetically favorable conformations to align with experimental data .
- Validate with X-ray crystallography : Provides unambiguous bond-length and angle measurements .
Q. How does the sulfonamide group influence the compound’s biological activity, and what SAR trends are observed?
The sulfonamide moiety enhances:
- Hydrogen bonding : Critical for target binding (e.g., enzyme active sites) .
- Metabolic stability : Reduces oxidative degradation compared to alkyl substituents . SAR studies on analogous compounds show:
- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve anticancer activity .
- Phenethyl substituents increase lipophilicity, enhancing membrane permeability .
Q. What experimental designs are recommended for assessing this compound’s mechanism of action in cancer models?
- In vitro assays :
- CYP3A4 inhibition : Measure IC₅₀ using fluorogenic substrates .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescence .
- In vivo models :
- Use xenograft mice to evaluate tumor regression, with dosing guided by pharmacokinetic studies (e.g., plasma half-life, bioavailability) .
- Omics integration : Combine transcriptomics and proteomics to map signaling pathways affected by the compound .
Methodological Considerations
Q. How can researchers address low yields in the final amidation step of this compound?
- Activation reagents : Replace EDCI/HOBt with T3P® (propylphosphonic anhydride), which improves coupling efficiency for sterically hindered amines .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hours to 2 hours) and minimizes side-product formation .
- Protecting groups : Use tert-butyl carbamate (Boc) to prevent undesired side reactions during intermediate steps .
Q. What computational tools are effective for predicting the compound’s binding affinity to protein targets?
- Molecular docking (AutoDock Vina) : Screens against targets like tubulin or kinases using crystal structures (PDB IDs: 1SA0, 2HZI) .
- Molecular dynamics (GROMACS) : Simulates binding stability over 100-ns trajectories to identify critical residue interactions .
- Free-energy perturbation (FEP) : Quantifies ΔG binding for analogs to prioritize synthesis .
Data Reproducibility Challenges
Q. Why do similar synthetic routes for this compound yield divergent purity levels across studies?
Variability arises from:
- Impurity carryover : Inadequate washing during extraction (e.g., incomplete removal of CuI in azide reactions) .
- HPLC method differences : Gradient elution parameters (e.g., acetonitrile/water ratios) impact peak resolution . Mitigation: Standardize purification protocols (e.g., dual-solvent recrystallization) and validate HPLC methods with reference standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
